![molecular formula C15H15N3O3 B2915984 N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide CAS No. 352013-18-4](/img/structure/B2915984.png)
N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide
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Description
N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPEDA belongs to a class of compounds called amides, which are widely used in medicinal chemistry, drug discovery, and other areas of research.
Scientific Research Applications
Metabolism of Pesticides
Research on the metabolism of methoxychlor, a pesticide with a structure involving methoxyphenyl groups, by human cytochrome P450s, sheds light on the metabolic pathways and enzyme specificity. This study suggests potential research applications in understanding the metabolism of related compounds for improved safety and effectiveness of pesticides (Hu & Kupfer, 2002).
Synthesis Methodologies
A study on the synthesis of pyrilamine-d6 highlights the use of methoxyphenyl and pyridyl groups in the synthesis of labeled compounds, which are crucial for drug development and pharmacokinetic studies (Bird & Shuker, 1985).
Catalytic Studies
Research involving nickel(II) complexes chelated by (amino)pyridine ligands, including those with methoxyphenyl groups, in ethylene oligomerization provides insights into the catalytic roles of such complexes. This suggests potential applications in polymer science and industrial catalysis (Nyamato, Ojwach, & Akerman, 2016).
Ligand in Metal Complex Formation
The formation of palladium(II) complexes with pyridyl(imine) ligands, which involve methoxyphenyl groups, for the methoxycarbonylation of olefins, demonstrates the utility of such ligands in catalytic processes, potentially guiding research into new catalytic systems for organic synthesis (Zulu et al., 2020).
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-8-3-2-7-12(13)18-15(20)14(19)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUPFHYDRAMGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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